Stigmast-4-ene-3,6-dione

Overview

Description

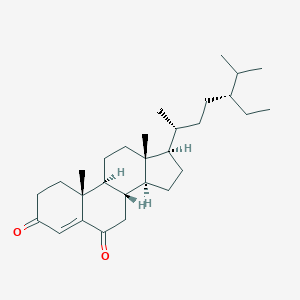

The compound (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione is a complex organic molecule. It is a steroidal compound with a cyclopenta[a]phenanthrene core structure, which is characteristic of many biologically active steroids. This compound is notable for its intricate stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Stigmast-4-ene-3,6-dione, also known as (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione, is primarily known for its anti-inflammatory and anti-allergic properties

Mode of Action

Given its anti-inflammatory and anti-allergic properties , it can be inferred that the compound likely interacts with targets that modulate immune response and inflammation.

Biochemical Pathways

Considering its anti-inflammatory and anti-allergic properties , it is plausible that the compound influences pathways related to immune response and inflammation.

Result of Action

Given its anti-inflammatory and anti-allergic properties , it can be inferred that the compound likely has a modulatory effect on immune cells and inflammatory responses.

Biochemical Analysis

Cellular Effects

It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Metabolic Pathways

Future studies could also investigate any effects on metabolic flux or metabolite levels .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione typically involves multiple steps, starting from simpler steroid precursors. Key steps include:

Formation of the Cyclopenta[a]phenanthrene Core: This is achieved through cyclization reactions that form the fused ring system.

Introduction of Functional Groups: Functional groups such as ketones and methyl groups are introduced through selective oxidation and alkylation reactions.

Stereochemical Control: The stereochemistry is controlled using chiral catalysts and reagents to ensure the correct spatial arrangement of atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ketone groups, to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its properties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Chiral catalysts for stereoselective reactions to ensure the correct configuration of the product.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other complex steroids and as a model compound for studying steroidal chemistry.

Biology

In biological research, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

Medically, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and hormone-related activities.

Industry

In industry, the compound and its derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Cholesterol: A structurally similar steroid with a cyclopenta[a]phenanthrene core.

Testosterone: Another steroid with similar functional groups but different biological activity.

Estradiol: A steroid hormone with a similar core structure but distinct functional groups and effects.

Uniqueness

What sets (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione apart is its specific stereochemistry and functional groups, which confer unique chemical reactivity and biological activity compared to other steroids.

Biological Activity

Stigmast-4-ene-3,6-dione is a biologically active compound that has garnered attention in various fields of pharmacological research. This article provides a comprehensive overview of its biological activities, including antibacterial, antitumor, and cytotoxic properties. The data presented here is derived from diverse sources to ensure a well-rounded understanding of this compound.

Chemical Structure and Properties

This compound is classified as a steroid with the molecular formula . It features a characteristic steroid skeleton with two carbonyl groups and one double bond. The compound appears as white crystals and has been isolated from various plant sources, notably from the rhizomes of Etlingera elatior and other species.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. In studies involving the isolation of chemical constituents from various plants, it was found to exhibit activity against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The antibacterial efficacy of this compound can be summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Bacillus subtilis | 10.0 |

| Mycobacterium smegmatis | 2.5 |

These values indicate that this compound is particularly effective against M. smegmatis, with a low MIC value suggesting strong antibacterial activity .

Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. In vitro studies have assessed its cytotoxic effects on various cancer cell lines.

Cytotoxicity Data

The cytotoxic effects of this compound were evaluated against different cancer cell lines, yielding the following IC50 values:

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 | 36.0 |

| CEM-SS | 42.5 |

These results suggest that this compound exhibits significant cytotoxicity against both breast cancer (MCF-7) and leukemia (CEM-SS) cell lines .

The biological activities of this compound may be attributed to its ability to interact with cellular pathways involved in inflammation and cell proliferation. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses and tumorigenesis .

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in 2017 isolated multiple compounds from Etlingera elatior, including this compound, which showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Antitumor Potential : Another investigation focused on the antitumor properties of stigmast-4-ene derivatives found that these compounds could inhibit the growth of cancer cells through apoptosis induction mechanisms .

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFOCYGYACXLAY-ZDQUCUCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946484 | |

| Record name | Stigmast-4-ene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23670-94-2 | |

| Record name | Stigmast-4-ene-3,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23670-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmast-4-ene-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023670942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmast-4-ene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.